2-METHYL-4-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE
Description
2-METHYL-4-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE is a complex organic compound that features a pyrimidine core substituted with piperazine and methylbenzenesulfonyl groups
Properties
IUPAC Name |
2-methyl-4-[4-(3-methylphenyl)sulfonylpiperazin-1-yl]-6-(4-methylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N6O2S/c1-17-5-4-6-19(15-17)30(28,29)27-13-11-26(12-14-27)21-16-20(22-18(2)23-21)25-9-7-24(3)8-10-25/h4-6,15-16H,7-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKOXAODRMZKKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=NC(=C3)N4CCN(CC4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-4-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE typically involves multiple steps, starting with the preparation of the pyrimidine core. The piperazine and methylbenzenesulfonyl groups are then introduced through nucleophilic substitution reactions. Common reagents used in these reactions include piperazine, methylbenzenesulfonyl chloride, and various solvents such as chloroform and methanol .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. This might include the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-4-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the sulfonyl group, potentially converting it to a sulfide.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperazine or pyrimidine rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
2-METHYL-4-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s interactions with biological targets make it useful in studying cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders and cancer.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-METHYL-4-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various signaling pathways, leading to changes in cellular function. For example, the compound may inhibit certain enzymes involved in disease processes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is similar in structure and has been studied for its potential as an acetylcholinesterase inhibitor.
Triazole-pyrimidine hybrids: These compounds share a similar pyrimidine core and have been investigated for their neuroprotective and anti-inflammatory properties.
Uniqueness
2-METHYL-4-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
